1-Chloro-4-ethoxy-2,3-difluorobenzene
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Overview
Description
1-Chloro-4-ethoxy-2,3-difluorobenzene is an organic compound with the molecular formula C₈H₇ClF₂O and a molecular weight of 192.59 g/mol . It is a liquid at room temperature and is primarily used in research and industrial applications. The compound is characterized by the presence of chlorine, ethoxy, and difluorobenzene groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-Chloro-4-ethoxy-2,3-difluorobenzene typically involves the reaction of 2,3-difluorobenzene with ethyl chloride in the presence of a catalyst such as aluminum chloride . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-Chloro-4-ethoxy-2,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: It can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or alcohols.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
1-Chloro-4-ethoxy-2,3-difluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-ethoxy-2,3-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-Chloro-4-ethoxy-2,3-difluorobenzene can be compared with other similar compounds, such as:
1-Chloro-2,4-difluorobenzene: This compound has similar chemical properties but lacks the ethoxy group, which may affect its reactivity and applications.
1,4-Difluorobenzene: This compound is simpler in structure and is used in different contexts, such as in the synthesis of fluorinated polymers.
The presence of the ethoxy group in this compound makes it unique and may confer specific advantages in certain chemical reactions and applications .
Properties
IUPAC Name |
1-chloro-4-ethoxy-2,3-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNPQHNCLABUJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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